molecular formula C10H9F2N3 B3391024 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1341912-76-2

4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B3391024
CAS RN: 1341912-76-2
M. Wt: 209.20 g/mol
InChI Key: PODLPTUNXZNLDT-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine, also known as DFPMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFPMA belongs to the pyrazole family of compounds and has a molecular formula of C9H8F2N3. In

Mechanism of Action

4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has shown promise in these areas and further research is needed to explore its potential. Another area of research is in the development of new synthesis methods for 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine that can improve its solubility and make it easier to work with in lab experiments. Additionally, further studies are needed to explore the mechanisms of action of 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine and its potential side effects in humans.
Conclusion
In conclusion, 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound that has potential applications in various fields, including drug development. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, and has low toxicity in animal models. However, further research is needed to explore its potential and to develop new synthesis methods that can improve its solubility and make it easier to work with in lab experiments.

Scientific Research Applications

4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-15-10(13)8(5-14-15)7-3-2-6(11)4-9(7)12/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODLPTUNXZNLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine

CAS RN

1341912-76-2
Record name 4-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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